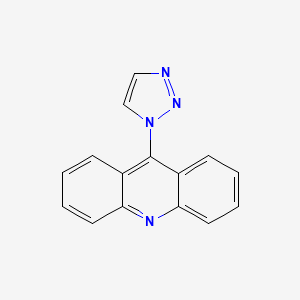

9-(1H-1,2,3-Triazol-1-YL)acridine

Description

Properties

CAS No. |

198025-77-3 |

|---|---|

Molecular Formula |

C15H10N4 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

9-(triazol-1-yl)acridine |

InChI |

InChI=1S/C15H10N4/c1-3-7-13-11(5-1)15(19-10-9-16-18-19)12-6-2-4-8-14(12)17-13/h1-10H |

InChI Key |

RSMYENSGXLMGLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9-Chloroacridine

- Method: Cyclization of N-phenylanthranilic acid using phosphorus oxychloride.

- Conditions: Heating at 85–90 °C for 15 min, then 135–140 °C for 2 h.

- Workup: Excess phosphorus oxychloride removed by distillation; residue treated with ammonia solution and chloroform to isolate 9-chloroacridine.

- Yield: High purity greenish-gray powder obtained.

This method is a modified Ullman-Goldberg reaction and is a common precursor step for further functionalization.

Conversion to 9-Azidoacridine

- Route: 9-chloroacridine is converted to azide via nucleophilic substitution.

- Procedure: 9-chloroacridine reacts with sodium azide in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

- Purification: Column chromatography after extraction and washing.

- This azide intermediate is crucial for the subsequent cycloaddition step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Conditions

- Solvent: Mixture of water and tert-butanol (1:1 v/v).

- Catalyst: Copper(II) sulfate pentahydrate (0.01–0.03 mmol) with sodium ascorbate (0.1 mmol) as reducing agent to generate Cu(I) in situ.

- Temperature: Typically heated at 80 °C overnight or irradiated under microwave conditions for shorter times (30–60 min).

- Stoichiometry: Equimolar amounts of azide and alkyne (usually 1 mmol each).

Procedure

- Azide and alkyne derivatives are suspended in the solvent mixture.

- Sodium ascorbate and copper sulfate are added.

- The mixture is stirred or heated until completion (monitored by TLC).

- The product precipitates upon cooling and is collected by filtration.

- Further purification by column chromatography if necessary.

Microwave-Assisted Synthesis

- Microwave irradiation significantly reduces reaction time (from hours to minutes).

- Yields range from 55% to 92% depending on the alkyne substituent.

- Microwave method offers better control and efficiency.

Representative Data Table: Microwave-Assisted Preparation of Substituted 9-(1,2,3-Triazol-1-yl)acridines

| Entry | Alkyne Substituent | Reaction Time (min) | Yield (%) | Notes on Isomer Ratio (if applicable) |

|---|---|---|---|---|

| 1 | COOCH3-alkyne | 30 | 92 | Pure or major isomer |

| 2 | COOCH3-H | 60 | 78 | 78:22 ratio of regioisomers |

| 3 | CH2OCOC2H5-H | 60 | 72 | 60:40 ratio of regioisomers |

| 4 | COOC2H5-CH3 | 60 | 55 | 77:23 ratio of regioisomers |

| 5 | Ph-H | 60 | 67 | 64:36 ratio of regioisomers |

| 6 | COOCH3-Ph | 60 | 81 | 70:30 ratio of regioisomers |

| 7 | CH2Br-H | 60 | 82 | 68:22 ratio of regioisomers |

| 8 | Si(CH3)3-H | 60 | 92 | Pure isomer |

Data adapted from microwave-assisted synthesis studies showing efficient yields and regioselectivity.

Detailed Research Findings and Notes

- The CuAAC reaction is highly regioselective, favoring 1,4-disubstituted 1,2,3-triazoles.

- The reaction tolerates a wide range of functional groups on the alkyne, including esters, halides, and aromatic rings.

- Microwave-assisted protocols reduce reaction times drastically while maintaining or improving yields.

- The initial azide synthesis from 9-chloroacridine is critical and must be carefully controlled to avoid side reactions.

- Purification typically involves column chromatography using ethyl acetate/hexane mixtures.

- Characterization of final products includes melting point determination, IR spectroscopy, and ^1H NMR analysis to confirm triazole formation and substitution pattern.

Summary of a Typical Synthetic Route

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | N-phenylanthranilic acid + POCl3, heat | 9-chloroacridine | High purity, greenish powder |

| 2 | 9-chloroacridine + NaN3 in DMSO | 9-azidoacridine | Purified by chromatography |

| 3 | 9-azidoacridine + alkyne + CuSO4 + sodium ascorbate, 80 °C, overnight or microwave | 9-(1H-1,2,3-Triazol-1-yl)acridine | 55–92% yield, regioselective |

Chemical Reactions Analysis

Key Reaction Parameters

| Alkyne Substituent (R) | Microwave Time (min) | Yield (%) | Product Ratio (III:IV)<sup> </sup> |

|---|---|---|---|

| COOCH<sub>3</sub> | 30 | 92 | 100:0 |

| CH<sub>2</sub>Br | 60 | 82 | 68:22 |

| Si(CH<sub>3</sub>)<sub>3</sub> | 60 | 92 | 100:0 |

-

Mechanistic Insight : The reaction proceeds via a Huisgen cycloaddition mechanism, with regioselectivity influenced by electron-withdrawing groups on alkynes . Microwave irradiation enhances reaction efficiency by promoting rapid dipole alignment .

Click Chemistry (CuAAC) for Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise functionalization of acridine-triazole hybrids:

Synthetic Protocol :

-

Azide Preparation : 9-Chloroacridine is converted to azides via nucleophilic substitution with NaN<sub>3</sub> in DMSO.

-

Cycloaddition : Azides react with alkynes (e.g., phenylacetylene) in a tert-BuOH/H<sub>2</sub>O (1:1) system with CuSO<sub>4</sub>·5H<sub>2</sub>O and sodium ascorbate.

Representative Yields :

-

9-(2-(4-Phenyl-1H-triazol-1-yl)ethoxy)acridine: 85% yield (MP: 223°C)

-

N-(3-(4-Chlorophenyl)triazol-1-yl)propylacridin-9-amine: 78% yield

Base-Catalyzed Condensation Reactions

9-Azidoacridine undergoes ionic cyclization with activated methylene compounds under basic conditions :

Reaction Scheme :

9-Azidoacridine + 1,3-Dicarbonyl Compound → 9-(1,2,3-Triazol-1-yl)acridine

Optimized Conditions :

Nitrogen Expulsion (Graebe-Ullmann Reaction)

Thermal decomposition of 9-(1,2,3-triazol-1-yl)acridines generates pyrido[4,3,2-kl]acridines via dinitrogen loss :

Thermal Data :

| Triazole Derivative | Decomposition Temp (°C) | Product Yield (%) |

|---|---|---|

| 8a | 256 | 86 |

| 8b | 277 | 76 |

-

Application : This pathway provides access to polycyclic acridines with potential anticancer activity .

Spectral Characterization

Key spectral signatures confirm triazole-acridine conjugation:

-

IR : ν(C=O) of acridone at 1630 cm<sup>−1</sup>, triazole C-H stretch at 3000 cm<sup>−1</sup>

-

<sup>1</sup>H NMR : Triazole proton singlet at δ 8.10–8.19 ppm; acridine aromatic protons at δ 7.10–8.60 ppm

Comparative Analysis of Synthetic Methods

| Method | Time | Yield Range (%) | Regioselectivity Control |

|---|---|---|---|

| Microwave Cycloaddition | 30–60 min | 55–92 | Moderate |

| CuAAC | 12–24 h | 70–85 | High |

| Thermal Decomposition | 5–15 min | 76–86 | N/A |

This comprehensive analysis demonstrates that 9-(1H-1,2,3-triazol-1-yl)acridine serves as a versatile scaffold for constructing complex heterocyclic systems. The choice of synthetic method depends on the desired substitution pattern and application requirements, with microwave-assisted and click chemistry approaches offering superior efficiency for most applications .

Scientific Research Applications

9-(1H-1,2,3-Triazol-1-YL)acridine has several scientific research applications:

Medicinal Chemistry: It has been evaluated as a potent α-glucosidase inhibitor, showing promise in the treatment of carbohydrate-related diseases such as diabetes.

Cancer Research: Some derivatives of this compound have shown cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.

Biological Studies: The compound’s ability to inhibit enzymes like α-glucosidase and its non-cytotoxic nature against normal cells make it useful for studying enzyme inhibition and cellular interactions.

Material Science: The triazole ring’s stability and ability to form strong bonds make this compound useful in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 9-(1H-1,2,3-Triazol-1-YL)acridine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the substrate for the enzyme’s active site, thereby reducing the enzyme’s activity . The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acids in the active site of enzymes, contributing to its inhibitory effects .

Comparison with Similar Compounds

Acridine–Isoxazole/Azirine Hybrids

- Structure : Acridine fused with isoxazole or azirine rings.

- Synthesis : Photochemical transformations of 9-(triazolyl)acridines yield fused heterocycles (e.g., pyridoacridines) under thermal conditions .

- Activity : Exhibits fluorescence properties but lacks robust antitumor data compared to triazole-acridine hybrids .

1,3,4-Oxadiazole–Carbazole Derivatives

- Structure : Carbazole linked to 1,3,4-oxadiazole via methylene bridges.

- Synthesis : Condensation reactions of hydrazides with acetic anhydride .

- Activity : Moderate antibacterial and antifungal activity (MIC: 12.5–50 µg/mL), but lower potency than triazole-acridine hybrids against cancer cell lines .

1,3,4-Thiadiazole/Thiazole–Triazole Hybrids

- Structure : Triazole coupled with thiadiazole/thiazole and aryl groups.

- Synthesis: Reactions of hydrazonoyl halides with thiocarbamates .

- Activity: Notable antitumor activity (e.g., compound 9b, IC₅₀ = 2.94 µM against HepG2), comparable to triazole-acridines but with higher cytotoxicity .

10-Methylacridinium Derivatives

- Structure: Acridinium salts with imino or amino substituents.

- Synthesis : Derivatization of acridinium ylides with thiosemicarbazones or hydrazones .

SAR Insights

- Triazole Position : 1,4-Disubstituted triazoles (as in 9-(triazolyl)acridine) enhance DNA intercalation and enzyme inhibition compared to 1,5-isomers .

- Acridine Substitution : Electron-withdrawing groups on acridine (e.g., nitro) improve topoisomerase inhibition, while alkyl chains reduce solubility .

Biological Activity

9-(1H-1,2,3-Triazol-1-YL)acridine is a compound that combines the structural features of acridine and triazole, both of which are known for their significant biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, particularly in the context of anticancer activity.

Synthesis of 9-(1H-1,2,3-Triazol-1-YL)acridine

The synthesis of 9-(1H-1,2,3-triazol-1-YL)acridine typically involves a 1,3-dipolar cycloaddition reaction between 9-azidoacridine and various alkynes. This method is favored due to its efficiency and the high yields it produces under mild conditions. The reaction can be catalyzed using copper(I) salts in a process known as the "click reaction," which is highly regarded in medicinal chemistry for its simplicity and reliability .

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of triazolyl-acridine derivatives against various cancer cell lines. For instance:

- A study synthesized several triazolyl-acridine compounds and evaluated their cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most promising compound, MPP-9, exhibited an IC50 value of 1 µM against MCF-7 cells and 2 µM against HT-29 cells, indicating potent anticancer activity .

- Another research effort demonstrated that acridinyl ligands could inhibit cell growth by 60–97% across six cancer cell panels when tested against the NCI-60 cell line panel. These compounds were shown to induce G2/M phase arrest in the cell cycle and promote apoptosis through caspase activation .

The mechanisms by which 9-(1H-1,2,3-triazol-1-YL)acridine exerts its biological effects include:

- Inhibition of Topoisomerase : Acridine derivatives are known to interact with DNA topoisomerases, enzymes critical for DNA replication and transcription. This interaction can lead to DNA damage and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Table 1: Cytotoxic Activity of Selected Triazolyl-Acridine Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MPP-1 | MCF-7 | 2 |

| MPP-2 | HT-29 | 4 |

| MPP-9 | MCF-7 | 1 |

| MPP-9 | HT-29 | 2 |

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in International Journal of Pharmaceutical Sciences, researchers synthesized a series of triazolyl-acridine derivatives. They conducted in vitro assays revealing that these compounds displayed significant cytotoxicity against human cancer cell lines. Notably, compounds with methyl substitutions showed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for selected triazolyl-acridines. It was found that these compounds not only inhibited topoisomerase II but also affected mitochondrial function leading to increased reactive oxygen species (ROS) production, contributing to apoptosis .

Q & A

Q. How do molecular dynamics simulations predict binding modes with topoisomerase II?

- Answer: Simulations (e.g., GROMACS) model ligand-enzyme complexes over 100+ ns. Key metrics include RMSD (stability), binding free energy (MM-PBSA), and hydrogen-bond occupancy. For example, triazole-acridine hybrids show prolonged interactions with TOP2B’s catalytic pocket, explaining their sub-µM IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.